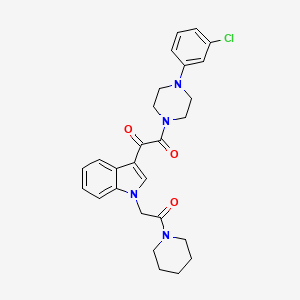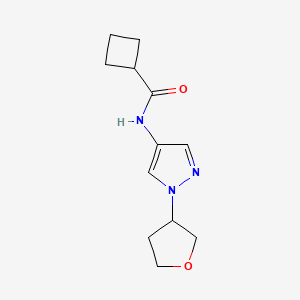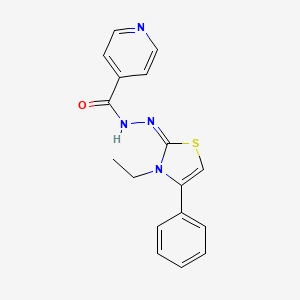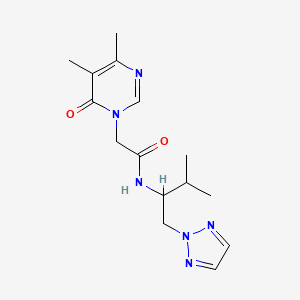
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPIP and is synthesized using specific methods.
作用機序
BPIP acts as an antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the action of this receptor, BPIP can modulate the release of dopamine, which can have significant effects on brain function.
Biochemical and Physiological Effects:
BPIP has been shown to have significant effects on brain function. By modulating the release of dopamine, BPIP can affect various physiological processes such as motor function, mood, and cognition. Additionally, BPIP has been shown to have potential anti-inflammatory effects, which may have implications for the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of BPIP is its selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of BPIP is its relatively low potency, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving BPIP. One area of interest is the development of more potent analogs of BPIP that can be used in experiments where higher concentrations are required. Additionally, there is potential for the use of BPIP in the treatment of various neurological and inflammatory disorders, which may require further research to fully understand its potential therapeutic effects. Finally, BPIP may also have potential applications in the field of drug discovery, where it can be used as a tool to identify new compounds that target the dopamine D3 receptor.
合成法
The synthesis of BPIP involves a series of chemical reactions that are carefully controlled to achieve the desired product. The process involves the reaction of 5-bromo-6-methylpyridin-2-amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine-4-carboxylic acid to yield BPIP.
科学的研究の応用
BPIP has been found to have potential applications in various fields of scientific research. One of the most significant applications of BPIP is in the field of neuroscience. BPIP has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. This makes BPIP a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-3-8-19-9-6-12(7-10-19)15(20)18-14-5-4-13(16)11(2)17-14/h1,4-5,12H,6-10H2,2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLMUPJDASSDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2CCN(CC2)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)
![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)






![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2590054.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)